A-Aminoisobutyric acid hydroxamate
Description
α-Aminoisobutyric acid hydroxamate (AIB-HA) is a synthetic hydroxamic acid derivative derived from α-aminoisobutyric acid (AIB), a non-proteinogenic amino acid with a branched methyl group at the α-carbon. The hydroxamate functional group (-CONHOH) confers metal-chelating properties, enabling AIB-HA to interact with metalloenzymes such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and metallo-β-lactamases (MBLs) .
Properties
Molecular Formula |
C4H8N2O4 |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C4H8N2O4/c1-4(5,3(8)9)2(7)6-10/h10H,5H2,1H3,(H,6,7)(H,8,9) |
InChI Key |
TWSZBMWQULUGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NO)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Approaches
Direct Reaction with Hydroxylamine: The simplest approach involves reacting hydroxylamine with ester derivatives of the amino acid. This method often requires an excess of hydroxylamine due to its volatility and may be catalyzed by potassium cyanide or other bases to improve yields.
Activation of Carboxylic Acid Precursors: Carboxylic acids can be activated as mixed anhydrides or acid chlorides, then reacted with hydroxylamine to form hydroxamates under mild conditions. Reagents such as ethyl chloroformate or cyanuric chloride are commonly used for activation.
Use of Protected Hydroxylamine Derivatives: To improve selectivity and handle sensitive substrates, protected hydroxylamines like O-(tetrahydro-2H-pyran-2-yl) hydroxylamine or O-(tert-butyldimethylsilyl) hydroxylamine are employed. These reagents are introduced into the substrate and later deprotected to yield the target hydroxamic acid.
Solid-Phase Synthesis: Immobilization of hydroxylamine on a solid support allows for efficient coupling with carboxylic acids and subsequent cleavage to obtain hydroxamic acids, useful for complex or sensitive molecules.
Enzymatic and Photocatalytic Methods: Emerging green methods include enzymatic amidase-catalyzed conversion of amides to hydroxamic acids and visible-light-mediated one-pot syntheses from aldehydes, though these are less common.
Specific Preparation Methods for this compound
While direct literature specifically detailing the synthesis of this compound is limited, the compound can be synthesized by adapting the general hydroxamic acid preparation methods described above, as supported by the chemical structure and functional groups.
Activation of Carboxylic Acid and Coupling with Hydroxylamine
Procedure: The free acid form of 2-aminoisobutyric acid is activated using ethyl chloroformate or cyanuric chloride to form a mixed anhydride intermediate, which is then reacted with hydroxylamine hydrochloride or protected hydroxylamine derivatives.
Conditions: Typically performed at low temperatures (0–5 °C) to moderate temperatures (room temperature), under inert atmosphere to avoid hydrolysis.
Advantages: High yields and purity; mild reaction conditions suitable for sensitive substrates.
Disadvantages: Requires preparation of activated intermediates; some reagents may be costly or require careful handling.
Use of Protected Hydroxylamine Derivatives
Procedure: Protected hydroxylamines such as O-(tetrahydro-2H-pyran-2-yl) hydroxylamine are reacted with activated carboxylic acid derivatives of A-Aminoisobutyric acid. After coupling, the protecting group is cleaved under acidic conditions (e.g., 6 M HCl) to yield the hydroxamate.
Advantages: Protects the hydroxylamine moiety during coupling, reducing side reactions; suitable for complex molecules.
Disadvantages: Additional steps for protection and deprotection; longer synthesis times.
Solid-Phase Synthesis (Less Common for This Compound)
Procedure: Hydroxylamine is immobilized on a resin, then coupled with the amino acid derivative. After synthesis, the product is cleaved from the resin.
Advantages: Facilitates purification and automation; useful for library synthesis.
Disadvantages: Requires specialized equipment and resins; less common for simple amino acid hydroxamates.
Comparative Data Table of Preparation Methods
| Method | Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Reaction with Hydroxylamine | Hydroxylamine hydrochloride, base (KCN), ester | 60–85 | Simple, cost-effective | Excess reagent needed, side reactions |
| Activation with Ethyl Chloroformate | Ethyl chloroformate, hydroxylamine, low temp | 75–95 | High yield, mild conditions | Requires intermediate preparation |
| Protected Hydroxylamine Coupling | O-THP hydroxylamine, activated acid, acid deprotection | 70–90 | Selective, suitable for sensitive substrates | Additional steps, longer synthesis |
| Solid-Phase Synthesis | Resin-bound hydroxylamine, coupling agents | 50–80 | Purification ease, automation possible | Specialized equipment, less common |
Note: Yield ranges are based on analogous hydroxamic acid syntheses reported in literature and may vary depending on specific reaction parameters and substrate purity.
Chemical Reactions Analysis
Synthetic Reactions
The compound is synthesized primarily through two approaches:
-
Direct Hydroxylamine Coupling : Reaction of 2-aminoisobutyric acid with hydroxylamine under acidic or neutral conditions yields the hydroxamate derivative . This method benefits from mild conditions (e.g., pH 6–7, 25°C) and avoids racemization of the chiral center .
-
Activated Carboxylic Acid Intermediates : Carbodiimide-mediated coupling (e.g., EDC/HOBt) achieves yields >75% by forming a reactive O-acylisourea intermediate, which reacts with hydroxylamine . Alternative activators include cyanuric chloride (for α-amino acids) and ethyl chloroformate (for pyrrole-derived analogs) .
Metal Chelation
The hydroxamate group forms stable complexes with transition metals, particularly Fe(III), through a bidentate O,O-coordination mode. Key interactions include:
-
Fe(III) Binding : Log K stability constants exceed 25, enabling applications in metalloenzyme inhibition .
-
Zn(II) Interactions : Binds HDAC active-site zinc ions with IC<sub>50</sub> values in the nanomolar range (e.g., 12 nM for HDAC1) .
Redox Reactivity
A-aminoisobutyric acid hydroxamate participates in redox cycles:
-
Oxidation : Generates nitroxide radicals under oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>), which are detectable via EPR spectroscopy.
-
Antioxidant Activity : Scavenges hydroxyl radicals (k = 1.2 × 10<sup>9</sup> M<sup>−1</sup>s<sup>−1</sup>) and superoxide anions (k = 4.8 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>).
Enzymatic Interactions
The compound is a potent inhibitor of histone deacetylases (HDACs), with isozyme-specific effects:
Mechanistically, the hydroxamate group displaces the catalytic zinc-bound water molecule, while the gem-dimethyl group stabilizes the enzyme-inhibitor complex through hydrophobic interactions .
Hydrolysis and Stability
-
Acidic Hydrolysis : Degrades to 2-aminoisobutyric acid and hydroxylamine at pH <3 (t<sub>1/2</sub> = 2 h at 37°C).
-
Alkaline Stability : Stable at pH 7–9 but undergoes β-elimination at pH >10, forming acrylamide derivatives .
Diazotization and Functionalization
In the presence of NaNO<sub>2</sub>/HCl (0–5°C), the primary amine group undergoes diazotization, enabling:
Scientific Research Applications
Biological Activities
-
Histone Deacetylase Inhibition :
A-Aminoisobutyric acid hydroxamate is recognized for its ability to inhibit histone deacetylases (HDACs). This inhibition plays a crucial role in regulating gene expression, making it a candidate for cancer therapy. Hydroxamic acids like this compound can lead to the reactivation of tumor suppressor genes by altering histone acetylation patterns . -
Anticancer Properties :
Studies have shown that compounds similar to this compound exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer treatments . The compound has been tested against various human tumor cell lines, including melanoma and cervical cancer, demonstrating significant growth inhibition . -
Vasodilatory Effects :
Research indicates that hydroxamic acids can exhibit vasodilatory properties. A study on related compounds suggests potential applications in treating vascular-related conditions .
Synthesis and Reactions
The synthesis of this compound involves various methods typical for hydroxamic acids. These methods allow for modifications that can enhance its biological activity or selectivity against specific targets.
Case Studies and Research Findings
-
Microarray Studies :
Recent studies utilizing hydroxamic acid-modified peptide microarrays have demonstrated the ability of this compound to selectively bind to HDAC isoforms. This capability opens avenues for developing isozyme-selective inhibitors, which could lead to more targeted cancer therapies . -
In Vivo Studies :
In vivo experiments have shown that compounds like this compound can effectively inhibit tumor growth in animal models. These studies highlight the compound's potential as a treatment modality for various cancers . -
Mechanistic Insights :
Mechanistic studies indicate that this compound may induce apoptosis in cancer cells through the modulation of histone acetylation and the subsequent activation of pro-apoptotic pathways .
Mechanism of Action
The mechanism of action of A-Aminoisobutyric acid hydroxamate involves its ability to chelate metal ions, particularly zinc, within the active sites of enzymes . This chelation inhibits the enzyme’s activity, leading to various biological effects. The compound’s hydroxamate group can coordinate with metal ions through different modes, such as monodentate or bidentate binding, depending on the nature of the enzyme and the surrounding environment .
Comparison with Similar Compounds
Comparison with Similar Hydroxamate Compounds
Structural and Functional Analogues
Dihydroxamate Compounds (Compounds 4 and 6)
- Structure : These compounds feature dual hydroxamate groups attached to aromatic and aliphatic chains, enhancing their ability to chelate zinc ions in MBLs .
- Activity : Demonstrated IC50 values of 15–20 µM against MBLs, with binding affinities (K values) of 4.7–6.4 kcal/mol .
- Comparison with AIB-HA : AIB-HA’s single hydroxamate group may limit its binding efficiency compared to dihydroxamates, which show stronger inhibition due to dual zinc coordination .
Suberoylanilide Hydroxamic Acid (SAHA)
- Structure : A linear hydroxamate with a phenyl group, widely used as an HDAC inhibitor .
- Activity : Binds HDAC8 with a docking score of -5.357 kcal/mol and IC50 values of 31.16 µM at 72 hours .
Serine Hydroxamate
- Structure : A hydroxamate derivative of serine, inhibiting seryl-tRNA synthetase .
- Activity : Resistance in E. coli arises from mutations in the synthetase, increasing Ki values for serine hydroxamate .
- Comparison with AIB-HA: AIB-HA’s non-polar methyl group may reduce solubility and cellular uptake compared to serine hydroxamate’s polar side chain .
Metal-Binding Efficiency
Hydroxamates exhibit variable metal coordination modes depending on substituents:
- O-Methyl Hydroxamates : Bind zinc through heterocyclic nitrogen and hydroxamate oxygen (e.g., TpPh,MeZn(MBI) complexes) .
- Dihydroxamates : Coordinate zinc bidentately, enhancing inhibition of MBLs .
- AIB-HA: Predicted to bind monodentately due to its single hydroxamate group, limiting its affinity compared to dihydroxamates .
Enzyme Inhibition Profiles
*Theoretical estimates based on structural analogs.
Biological Activity
A-Aminoisobutyric acid hydroxamate (AIBH) is a derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid, characterized by the presence of a hydroxamate functional group. This compound has garnered attention due to its significant biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
Structural Characteristics
AIBH's structural formula is represented as . The unique gem-dimethyl group enhances its biological properties, allowing it to participate in various biochemical reactions typical of hydroxamic acids, including inhibition of histone deacetylases (HDACs) and ureases.
Histone Deacetylase Inhibition
Hydroxamic acids, including AIBH, are well-known for their ability to inhibit HDACs, which play crucial roles in gene expression regulation. The mechanism involves chelation of zinc ions in the active site of HDACs, leading to hyperacetylation of histones and transcription factors. This process can result in cell cycle arrest and apoptosis in cancer cells, making AIBH a potential candidate for anticancer therapies .
Urease Inhibition
Recent studies have also explored AIBH's role as a urease inhibitor. Ureases catalyze the hydrolysis of urea into ammonia, contributing to conditions such as hepatic encephalopathy. AIBH has shown promise in reducing ammonia levels in rodent models, suggesting its utility in treating liver-related disorders .
Biological Activities
-
Anticancer Properties
- Mechanism : AIBH's ability to induce histone hyperacetylation can lead to the upregulation of tumor suppressor genes and downregulation of oncogenes.
- Case Studies : In vitro studies have demonstrated that AIBH exhibits potent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range .
- Neuroprotective Effects
- Antimicrobial Activity
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action for various hydroxamic acid derivatives compared to AIBH:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | HDAC inhibition, Urease inhibition | Zinc chelation leading to hyperacetylation |
| LBH589 | HDAC inhibition | Non-selective HDAC inhibitor |
| Panobinostat | HDAC inhibition | Induces hyperacetylation |
| N-Hydroxyurea | Antiviral properties | Inhibits viral replication |
Q & A
Q. How can this compound be applied in environmental science?
- Methodological Answer : Hydroxamates effectively remove heavy metals (e.g., Pb²⁺, Cd²⁺) via chelation-flotation, achieving >90% recovery at pH 6–8 . In wastewater treatment, ferric hydroxamate precipitation reduces organic acid concentrations by 85% in tobacco root extracts, as quantified by spectrophotometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
